2-(Ethylsulfanyl)ethyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

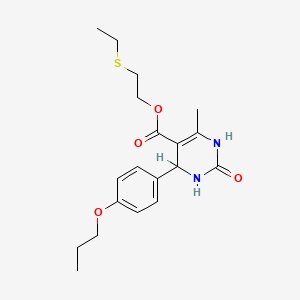

The compound 2-(Ethylsulfanyl)ethyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative featuring a 1,2,3,4-tetrahydropyrimidine core. Key structural attributes include:

- Position 2: A ketone group (2-oxo).

- Position 4: A 4-propoxyphenyl substituent, introducing an alkoxy chain (propoxy) para to the phenyl ring.

- Position 5: A 2-(ethylsulfanyl)ethyl ester group, distinguishing it from simpler ethyl or methyl esters.

This structure is synthesized via Biginelli-like multicomponent reactions, as seen in analogous compounds . Modifications at positions 4 and 5 influence electronic, steric, and solubility properties, which are critical for biological activity and crystallinity.

Properties

IUPAC Name |

2-ethylsulfanylethyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O4S/c1-4-10-24-15-8-6-14(7-9-15)17-16(13(3)20-19(23)21-17)18(22)25-11-12-26-5-2/h6-9,17H,4-5,10-12H2,1-3H3,(H2,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSBHQDDCXUXGRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)OCCSCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfanyl)ethyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Tetrahydropyrimidine Ring: This step involves the cyclization of appropriate precursors, such as ethyl acetoacetate, urea, and an aldehyde, under acidic or basic conditions to form the tetrahydropyrimidine core.

Introduction of the Propoxyphenyl Group: The propoxyphenyl group can be introduced via a nucleophilic substitution reaction using a suitable halide derivative.

Attachment of the Ethylsulfanyl Group: The ethylsulfanyl group is typically introduced through a thiol-ene reaction or a nucleophilic substitution reaction using an ethylsulfanyl halide.

Esterification: The final step involves the esterification of the carboxylate group to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfanyl)ethyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the tetrahydropyrimidine ring can be reduced to form alcohols.

Substitution: The propoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Reagents such as halides, nucleophiles, and electrophiles can be used under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

- Antitumor Activity : Research indicates that derivatives of tetrahydropyrimidines exhibit cytotoxic effects against various cancer cell lines. The compound's structural features may enhance its ability to inhibit tumor growth by interfering with cellular signaling pathways.

- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent. Studies suggest that similar tetrahydropyrimidine derivatives possess significant antibacterial and antifungal activities, potentially making this compound a candidate for further investigation in drug development.

- Enzyme Inhibition : Compounds like 2-(Ethylsulfanyl)ethyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate may act as enzyme inhibitors. Inhibiting specific enzymes involved in metabolic pathways can be crucial for treating diseases such as diabetes and obesity.

Material Science Applications

- Polymer Synthesis : The compound can serve as a monomer in the synthesis of novel polymers with tailored properties for applications in coatings and adhesives. Its unique functional groups allow for the modification of polymer characteristics such as thermal stability and mechanical strength.

- Photovoltaic Materials : Research into the use of tetrahydropyrimidine derivatives in organic photovoltaics suggests that these compounds can improve the efficiency of solar cells by acting as electron donors or acceptors in photovoltaic systems.

-

Antitumor Activity Study :

- A study conducted on various tetrahydropyrimidine derivatives found that modifications to the ethylsulfanyl group significantly enhanced cytotoxicity against breast cancer cell lines. The study highlighted the importance of structural optimization for improved therapeutic efficacy.

-

Antimicrobial Effectiveness :

- In vitro tests demonstrated that the compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antimicrobial agents.

-

Polymer Application Research :

- Researchers synthesized a series of copolymers incorporating this compound and evaluated their mechanical properties. The results indicated enhanced tensile strength and thermal stability compared to traditional polymers.

Mechanism of Action

The mechanism of action of 2-(Ethylsulfanyl)ethyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: It may act as an inhibitor of certain enzymes involved in disease pathways.

Receptor Binding: It may bind to specific receptors, modulating their activity and downstream signaling pathways.

DNA/RNA Interaction: It may interact with nucleic acids, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Substituent Variations at Position 4

The 4-propoxyphenyl group in the target compound is compared to other aryl/hetaryl substituents:

Key Observations :

- The 4-propoxyphenyl group in the target compound offers a balance between lipophilicity and metabolic stability compared to shorter alkoxy (e.g., methoxy) or electron-deficient (e.g., fluorophenyl) substituents .

- Furan-containing analogues (e.g., ) exhibit distinct antioxidant properties, but the target’s 4-propoxyphenyl may prioritize steric effects over radical scavenging .

Ester Group Variations at Position 5

The 2-(ethylsulfanyl)ethyl ester is compared to other ester groups:

Key Observations :

- Thioxo derivatives (e.g., ) show distinct antioxidant profiles, but the target’s oxo group may favor hydrogen bonding over redox activity .

Biological Activity

2-(Ethylsulfanyl)ethyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound belonging to the class of tetrahydropyrimidines. This compound exhibits diverse biological activities and has potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

- Molecular Formula : C19H26N2O4S

- Molecular Weight : 378.49 g/mol

- CAS Number : 295343-98-5

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, potentially affecting metabolic processes.

- Receptor Binding : It might interact with various receptors, modulating their activity and influencing downstream signaling pathways.

- DNA/RNA Interaction : The ability to bind to nucleic acids could affect gene expression and cellular functions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have shown that compounds within the tetrahydropyrimidine class can exhibit anticancer properties. For instance:

- In Vitro Studies : Cell line assays demonstrate that similar tetrahydropyrimidines can induce apoptosis in cancer cells by activating caspase pathways.

- In Vivo Studies : Animal models have indicated significant tumor reduction when treated with related compounds at specific dosages.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties:

- Mechanism : By inhibiting pro-inflammatory cytokines and enzymes such as COX-2, it could reduce inflammation markers.

Antimicrobial Activity

Tetrahydropyrimidines have been evaluated for their antimicrobial efficacy:

- Broad Spectrum : Preliminary studies suggest activity against both Gram-positive and Gram-negative bacteria.

Research Findings

A summary of notable research findings on the biological activity of this compound includes:

Case Studies

- Antitumor Efficacy : A study involving a xenograft model demonstrated that administration of a related tetrahydropyrimidine resulted in a 47% reduction in tumor size compared to controls, indicating potent anticancer activity.

- Inflammation Reduction : In a model of induced inflammation, treatment with the compound led to a significant decrease in edema and inflammatory cytokines, supporting its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.